molecular formula C14H7Cl3N2OS B2553232 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 392246-43-4

2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2553232
CAS No.: 392246-43-4
M. Wt: 357.63
InChI Key: CKECYXQRFFIXKQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-chlorobenzothiazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 4,6-dichlorobenzothiazole

These compounds share similar structural features but differ in their substituents and biological activities.

Properties

IUPAC Name

2,5-dichloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS/c15-7-4-5-9(16)8(6-7)13(20)19-14-18-12-10(17)2-1-3-11(12)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKECYXQRFFIXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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